methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesisCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and thiazole-containing molecules. Examples are:
- 1H-Benzimidazole, 2-methyl-
- Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate .
Uniqueness
Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a versatile compound for research and development .
Biological Activity
Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features, including a thiazole ring and a benzimidazole moiety. Its molecular formula is C18H24N4O3S with a molecular weight of approximately 372.48 g/mol. The presence of multiple functional groups suggests significant potential for diverse biological activities.
Structural Characteristics
The compound's structure enhances its ability to interact with various biological targets. The combination of the thiazole and benzimidazole structures is particularly noteworthy as it may confer unique pharmacological properties not found in simpler analogs.
Feature | Description |
---|---|
Molecular Formula | C18H24N4O3S |
Molecular Weight | 372.48 g/mol |
Key Functional Groups | Thiazole ring, Benzimidazole moiety, Carboxylate group |
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities due to its structural similarities with known antimicrobial agents.
- Enzyme Inhibition : It has been suggested that the compound could act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole and benzimidazole derivatives, providing insights into the potential efficacy of this compound.
Case Study 1: Anticancer Properties
A study focused on a related thiazole-benzimidazole compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that similar effects might be expected from this compound.
Case Study 2: Antimicrobial Activity
Research indicated that thiazole derivatives possess moderate to significant antibacterial activity. Compounds with enhanced lipophilicity showed increased efficacy against Gram-positive bacteria, which may also apply to the target compound due to its structural characteristics.
Interaction Studies
Interaction studies have been conducted to evaluate the binding affinity of this compound with various biological targets. The results suggest that the compound has potential as a lead candidate for drug development due to its favorable binding properties.
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[3-(1-methylbenzimidazol-5-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H24N4O3S/c1-12(2)9-16-18(19(26)27-4)23-20(28-16)22-17(25)8-6-13-5-7-15-14(10-13)21-11-24(15)3/h5,7,10-12H,6,8-9H2,1-4H3,(H,22,23,25) |
InChI Key |
RICVEIKGMRHYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCC2=CC3=C(C=C2)N(C=N3)C)C(=O)OC |
Origin of Product |
United States |
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